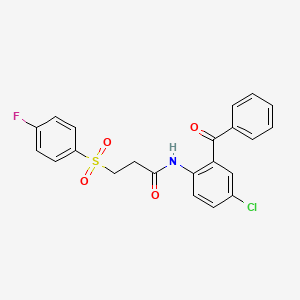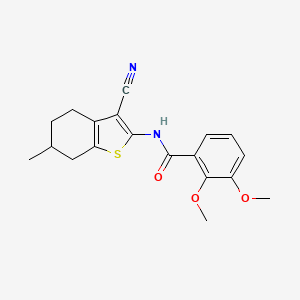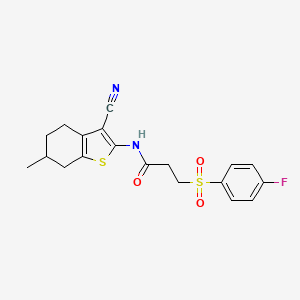
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide (NCFBP) is a novel synthetic compound derived from the combination of benzoyl chloride and 4-fluorobenzenesulfonyl chloride. NCFBP has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been studied for its potential use in the treatment of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been studied for its potential use in the treatment of Parkinson’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is not yet fully understood. However, it is believed that N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide increases the level of acetylcholine in the brain, which is believed to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been found to be effective in reducing the symptoms of Parkinson’s disease in animal models. In addition, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
实验室实验的优点和局限性
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide for laboratory experiments is that it is a relatively simple compound to synthesize. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can be synthesized in a two-step process, which is relatively straightforward and easy to replicate. Another advantage of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is that it is relatively stable and does not degrade easily. This makes it an ideal compound for laboratory experiments.
One of the limitations of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is that it is not yet fully understood. The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is still being studied, and the full range of its effects is not yet known. In addition, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a relatively new compound and has not yet been extensively studied. Therefore, more research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide.
未来方向
Further research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. This includes studying the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as an inhibitor of other enzymes. Furthermore, research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as an anti-inflammatory, anti-oxidant, and anti-apoptotic agent. Finally, further research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as a drug delivery system.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a two-step process. First, benzoyl chloride is reacted with 4-fluorobenzenesulfonyl chloride in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. The second step involves purification of the product by column chromatography. This method is used to separate N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide from other impurities and contaminants.
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4S/c23-16-6-11-20(19(14-16)22(27)15-4-2-1-3-5-15)25-21(26)12-13-30(28,29)18-9-7-17(24)8-10-18/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRXMATZNSUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide](/img/structure/B6481230.png)
![4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B6481243.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide](/img/structure/B6481245.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6481258.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)

![N-[(2E)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide](/img/structure/B6481288.png)
![ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6481295.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481328.png)

![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)